molecular formula C7H10N2O6S B15176530 2-Methyl-4-nitroaniline sulphate CAS No. 71735-30-3

2-Methyl-4-nitroaniline sulphate

Cat. No.: B15176530
CAS No.: 71735-30-3
M. Wt: 250.23 g/mol
InChI Key: UWKHFVIRHXFVBX-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroaniline sulphate is an organic compound with the chemical formula C7H8N2O2. It is a yellow to orange crystalline solid known for its stability and solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is primarily used as an intermediate in the synthesis of dyes and pigments, particularly for cotton and linen fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitroaniline sulphate typically involves the nitration of ortho-toluidine. The process begins with the protection of the amino group using acylation with acetic acid. This is followed by nitration using concentrated nitric acid to obtain a nitrified solid. The nitrified solid is then subjected to hydrolysis using concentrated hydrochloric acid, and the pH is adjusted to 1-2 to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ortho-toluidine as the starting material, with acetic acid for acylation, concentrated nitric acid for nitration, and concentrated hydrochloric acid for hydrolysis. The final product is obtained through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitroaniline sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Zinc, tin, or iron with hydrochloric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline sulphate involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitroaniline sulphate is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in various research applications .

Properties

CAS No.

71735-30-3

Molecular Formula

C7H10N2O6S

Molecular Weight

250.23 g/mol

IUPAC Name

2-methyl-4-nitroaniline;sulfuric acid

InChI

InChI=1S/C7H8N2O2.H2O4S/c1-5-4-6(9(10)11)2-3-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4)

InChI Key

UWKHFVIRHXFVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N.OS(=O)(=O)O

Related CAS

67827-71-8

Origin of Product

United States

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